1-(2,5-Difluorophenyl)-3-phenylurea
Description
1-(2,5-Difluorophenyl)-3-phenylurea is a substituted urea derivative characterized by a phenyl group and a 2,5-difluorophenyl moiety linked via a urea bridge. Fluorine atoms at the 2- and 5-positions on the aromatic ring likely influence electronic effects, solubility, and binding interactions due to their strong electronegativity and small atomic radius. Such modifications are common in agrochemicals and pharmaceuticals to enhance metabolic stability and target affinity .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-6-7-11(15)12(8-9)17-13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIUYPCKPHUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-phenylurea typically involves the reaction of 2,5-difluoroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction is usually conducted in an inert atmosphere to prevent any side reactions.
Industrial Production Methods: On an industrial scale, the production of 1-(2,5-Difluorophenyl)-3-phenylurea may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Difluorophenyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Urea derivatives with additional oxygen-containing functional groups.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2,5-Difluorophenyl)-3-phenylurea with key analogs, focusing on substituent effects, applications, and research findings.
Substituent Variations on the Aromatic Ring
Functional Group Modifications
Key Insights from Comparative Analysis
Electronic and Steric Effects: Fluorine and chlorine substituents enhance electrophilicity, improving interactions with electron-rich biological targets (e.g., enzymes or receptors) compared to methoxy or unsubstituted analogs .
Biological Activity :
- Halogenated derivatives (e.g., CPPU, dichlorophenyl analogs) show agricultural utility but may exhibit trade-offs between efficacy and safety (e.g., reduced fruit storability at high CPPU concentrations) .
- Fluorinated compounds (e.g., 2-fluorophenylurea) are promising for drug design due to enhanced metabolic stability and target affinity .
Toxicity and Safety: 1,3-Diphenylurea serves as a low-toxicity reference, whereas dimethylaminoalkyl derivatives lack comprehensive toxicological data . Fluorine’s small size and strong C-F bond may mitigate toxicity risks compared to bulkier or more reactive substituents (e.g., chlorine) .
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